Due to its chirality, (2R,4R)-(-)-pentanediol can be used as a chiral pool starting material for the synthesis of other chiral molecules. Chiral molecules exist in mirror-image forms that can have different biological properties. (2R,4R)-(-)-Pentanediol can help researchers create specific enantiomers (mirror image forms) of drugs or other compounds by introducing chirality at a desired position in the molecule. Source: Lipase-mediated kinetic resolution of racemic (±)-2,4-pentanediol and its application to the synthesis of enantiopure vicinal diols
(2R,4R)-(-)-Pentanediol can be used as a building block for the synthesis of chiral liquid crystals. Liquid crystals are a state of matter that exhibits properties of both liquids and crystals. Chiral liquid crystals have unique optical properties that can be exploited in various applications, such as displays and sensors. Source: Synthesis and Characterization of Novel Chiral Liquid Crystals Based on (R,R)-2,4-Pentanediol:
(2R,4R)-(-)-Pentanediol, also known as 2,4-pentanediol or 2,4-amylene glycol, is a chiral organic compound with the molecular formula and a molecular weight of approximately 104.15 g/mol. This compound features two hydroxyl groups (-OH) located at the second and fourth carbon atoms of a pentane chain, making it a diol. The stereochemistry is significant, as the (2R,4R) configuration indicates the specific spatial arrangement of its atoms, which contributes to its unique properties and reactivity. The compound is primarily used in various chemical syntheses and has applications in pharmaceuticals and other industries .
Research indicates that (2R,4R)-(-)-Pentanediol exhibits various biological activities. It has been studied for its potential use in drug formulations due to its ability to interact with biological membranes. Its chirality may influence its pharmacokinetic properties, making it a candidate for further investigation in medicinal chemistry . Additionally, it has shown some antimicrobial properties, suggesting potential applications in preserving pharmaceutical formulations.
Several methods exist for synthesizing (2R,4R)-(-)-Pentanediol:
(2R,4R)-(-)-Pentanediol finds applications across various fields:
Interaction studies involving (2R,4R)-(-)-Pentanediol have focused on its behavior in biological systems and its compatibility with other compounds. Research highlights that it can enhance the solubility of certain drugs and improve their bioavailability. Additionally, studies suggest that it may interact favorably with lipid membranes, which could influence drug delivery systems .
Several compounds share structural similarities with (2R,4R)-(-)-Pentanediol. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1,3-Butanediol | C4H10O2 | Shorter carbon chain; different stereochemistry |
1,2-Pentanediol | C5H12O2 | Different hydroxyl positioning |
3-Pentanol | C5H12O | Only one hydroxyl group; lacks diol properties |
1,5-Pentanediol | C5H12O2 | Hydroxyl groups at terminal positions |
(2R,4R)-(-)-Pentanediol is unique due to its specific stereochemistry and the positioning of its hydroxyl groups, which significantly influence its reactivity and biological interactions compared to these similar compounds .